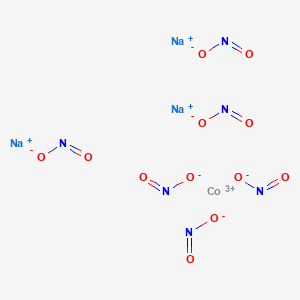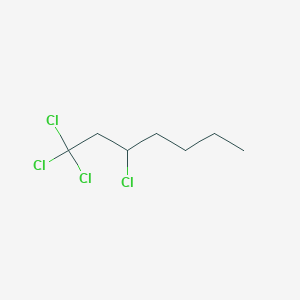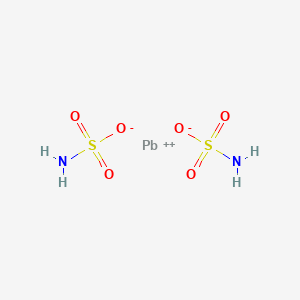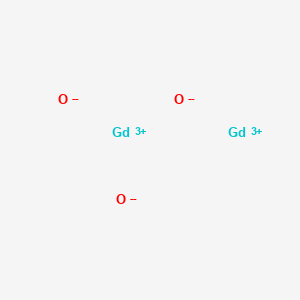
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)-, also known as sodium hexanitritocobaltate(III), is a coordination compound with the molecular formula CoN₆O₁₂.3Na. This compound is characterized by the presence of cobalt in the +3 oxidation state, coordinated to six nitrito ligands (NO₂) through oxygen atoms. It is commonly used in chemical research as a primary and secondary intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- typically involves the reaction of cobalt(III) salts with sodium nitrite under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to ensure the formation of the desired complex. The reaction can be represented as follows:
Co3++6NO2−+3Na+→Co(NO2)63−+3Na+
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then isolated and purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to form cobalt(II) complexes.
Substitution: The nitrito ligands can be substituted by other ligands such as ammonia or water.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as ammonia, water, or other donor molecules under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination complexes with substituted ligands.
Scientific Research Applications
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in coordination chemistry and catalysis studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a model compound for studying metal-based drugs.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- involves its ability to coordinate with various ligands and undergo redox reactions. The compound can interact with biological molecules, potentially affecting their structure and function. The specific molecular targets and pathways involved depend on the context of its application, such as its use in catalysis or therapeutic studies .
Comparison with Similar Compounds
Similar Compounds
Sodium hexanitritocobaltate(III): Similar in structure and properties, used in similar applications.
Cobalt(III) complexes with different ligands: Such as cobalt(III) ammine complexes or cobalt(III) aqua complexes.
Uniqueness
Cobaltate(3-), hexakis(nitrito-O)-, trisodium, (OC-6-11)- is unique due to its specific coordination environment and the presence of nitrito ligands.
Properties
CAS No. |
14649-73-1 |
|---|---|
Molecular Formula |
CoN6NaO12-2 |
Molecular Weight |
357.96 g/mol |
IUPAC Name |
sodium;cobalt(3+);hexanitrite |
InChI |
InChI=1S/Co.6HNO2.Na/c;6*2-1-3;/h;6*(H,2,3);/q+3;;;;;;;+1/p-6 |
InChI Key |
NIMVRRMBPCJMPR-UHFFFAOYSA-H |
SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co+3] |
Canonical SMILES |
N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Co+3] |
| 14649-73-1 | |
Pictograms |
Irritant; Health Hazard |
Related CAS |
15079-20-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















